GTP 14564
CAS No.: 34823-86-4
Cat. No.: VC21526320
Molecular Formula: C15H10N2O
Molecular Weight: 234.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 34823-86-4 |
---|---|
Molecular Formula | C15H10N2O |
Molecular Weight | 234.25 g/mol |
IUPAC Name | 3-phenyl-1H-[1]benzofuro[3,2-c]pyrazole |
Standard InChI | InChI=1S/C15H10N2O/c1-2-6-10(7-3-1)13-15-14(17-16-13)11-8-4-5-9-12(11)18-15/h1-9H,(H,16,17) |
Standard InChI Key | DZQLVVLATXPWBK-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=NNC3=C2OC4=CC=CC=C43 |
Canonical SMILES | C1=CC=C(C=C1)C2=NNC3=C2OC4=CC=CC=C43 |
Introduction
Chemical Properties and Structure
GTP 14564, chemically known as 3-phenyl-1H-benzofuro[3,2-c]pyrazole, possesses the following physicochemical properties:
Property | Value |
---|---|
Chemical Name | 3-phenyl-1H-benzofuro[3,2-c]pyrazole |
Molecular Formula | C₁₅H₁₀N₂O |
Molecular Weight | 234.26 g/mol |
CAS Number | 34823-86-4 |
Density | 1.321 g/cm³ |
Boiling Point | 459.1°C at 760 mmHg |
Flash Point | 240.7°C |
Purity (Commercial) | ≥99% |
The compound features a benzofuro-pyrazole scaffold with a phenyl substituent, creating a planar structure that facilitates interaction with the ATP-binding pocket of target kinases . This structural arrangement contributes to its selective inhibitory activity against specific receptor tyrosine kinases while exhibiting minimal activity against other kinase classes.
Mechanism of Action
GTP 14564 functions as a selective inhibitor of class III receptor tyrosine kinases, demonstrating potent inhibitory effects against several important targets:
Kinase Selectivity Profile
The compound exhibits remarkable selectivity toward class III receptor tyrosine kinases with IC₅₀ values of approximately 0.3 μM for c-Fms, c-Kit, FLT3, and ITD-FLT3, and 1 μM for PDGFRβ . Importantly, GTP 14564 shows negligible activity against other kinases including ERK1, ERK2, EGFR, MEK1, HER2, Src, Abl, PKC, PKA, and Akt, with IC₅₀ values exceeding 10 μM . This selectivity profile makes it a valuable tool for studying class III receptor tyrosine kinase signaling pathways.
Differential Inhibition of FLT3 Variants
One of the most significant aspects of GTP 14564's mechanism is its differential inhibitory effect on wild-type FLT3 (wt-FLT3) versus FLT3 with internal tandem duplication mutations (ITD-FLT3). The compound inhibits the growth of interleukin-3-independent Ba/F3 cells expressing ITD-FLT3 at concentrations as low as 1 μM . In contrast, a 30-fold higher concentration is required to inhibit FLT3 ligand-dependent growth of Ba/F3 cells expressing wt-FLT3 . This differential sensitivity occurs despite the fact that GTP 14564 suppresses the kinase activities of both wt-FLT3 and ITD-FLT3 equally, suggesting that the signaling pathways for proliferation differ between these FLT3 variants .
Downstream Signaling Effects
The distinctive effects of GTP 14564 on different FLT3 variants have revealed important differences in their downstream signaling pathways.
STAT5 Pathway in ITD-FLT3
Analysis of downstream targets using GTP 14564 has revealed that STAT5 activation is essential for the growth signaling of ITD-FLT3 . Further investigation demonstrated that the first two tyrosines in an ITD are critical for STAT5 activation and growth induction in cells expressing the mutated receptor . The heightened sensitivity of ITD-FLT3-expressing cells to GTP 14564 correlates directly with levels of STAT5 phosphorylation, suggesting this pathway plays a crucial role in mediating the proliferative effects of the mutation .
MAPK Pathway in Wild-Type FLT3
In contrast to the ITD mutant, wild-type FLT3 appears to primarily utilize the MAPK pathway rather than the STAT5 pathway to transmit proliferative signals . Interestingly, all tyrosines in the juxtamembrane region were found to be dispensable for the proliferation signals of wt-FLT3, highlighting fundamental differences in signaling mechanisms between the two receptor variants . When RS4;11 cells (expressing wild-type FLT3) were stimulated with FLT3-ligand, phosphorylation of STAT5 and sensitivity to GTP-14564 inhibition were observed, further supporting the link between STAT5 activation and inhibitor responsiveness .
Applications in Leukemia Research
GTP 14564 has proven valuable for investigating molecular mechanisms in leukemia and developing targeted therapeutic approaches.
Synergistic Therapeutic Approaches
Research has revealed promising synergistic effects when combining GTP 14564 with other therapeutic agents. Particularly noteworthy is the combination with 17-allylamino-17-demethoxygeldanamycin (17-AAG), an inhibitor of the molecular chaperone heat shock protein 90 . This combination demonstrated synergistic effects in cell lines with FLT3-ITD and amplified wild-type FLT3, reducing levels of phosphorylated FLT3 and STAT5, enhancing G0/G1 arrest, and increasing apoptosis . Such findings suggest that combination approaches targeting both FLT3 kinase activity and protein stability could enhance therapeutic efficacy in FLT3-mutated leukemias.
Structural Insights and Drug Development
The structural characteristics of GTP 14564 provide valuable insights for the development of FLT3 inhibitors with improved potency and selectivity.
Structure-Activity Relationships
The benzofuro[3,2-c]pyrazole scaffold of GTP 14564 serves as a useful template for understanding structure-activity relationships in FLT3 inhibition . Various research groups have synthesized and evaluated derivatives of this compound, with modifications at different positions to optimize binding affinity, selectivity, and pharmacokinetic properties . These efforts contribute to the broader understanding of structural requirements for effective inhibition of oncogenic tyrosine kinases.
Comparison with Other FLT3 Inhibitors
GTP 14564 belongs to a growing class of FLT3 inhibitors being investigated for leukemia treatment. Compared to other inhibitors in development, GTP 14564 demonstrates unique properties in terms of its selective cytotoxicity against ITD-FLT3-expressing cells . This selectivity profile differs from some broader-spectrum tyrosine kinase inhibitors, potentially offering advantages in terms of reduced off-target effects and improved therapeutic index when targeting FLT3-mutated leukemias.
Clinical Implications
The distinctive properties of GTP 14564 have important implications for clinical approaches to leukemia treatment.
Biomarker Development
Research with GTP 14564 has helped identify potential biomarkers for predicting response to FLT3 inhibitors. The correlation between STAT5 phosphorylation levels and sensitivity to inhibition provides a molecular marker that could help identify patients most likely to benefit from FLT3-targeted therapies . This relationship between STAT5 activation and inhibitor sensitivity highlights the importance of the STAT5 signal transduction pathway in the response to FLT3 inhibition, offering potential for personalized treatment approaches.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume